molecular formula C27H27N3O4 B12053221 2-amino-6-benzyl-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-6-benzyl-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B12053221
M. Wt: 457.5 g/mol
InChI Key: IOQYIVJJNPRFFK-UHFFFAOYSA-N
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Description

This compound is a pyrano[3,2-c]pyridine derivative featuring a benzyl group at position 6, a 3,4-diethoxyphenyl substituent at position 4, and a cyano group at position 2. Structural characterization via NMR and IR spectroscopy is critical for confirming its regiochemistry, as seen in analogous compounds .

Properties

Molecular Formula

C27H27N3O4

Molecular Weight

457.5 g/mol

IUPAC Name

2-amino-6-benzyl-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C27H27N3O4/c1-4-32-21-12-11-19(14-22(21)33-5-2)24-20(15-28)26(29)34-23-13-17(3)30(27(31)25(23)24)16-18-9-7-6-8-10-18/h6-14,24H,4-5,16,29H2,1-3H3

InChI Key

IOQYIVJJNPRFFK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)CC4=CC=CC=C4)N)C#N)OCC

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-amino-6-benzyl-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-6-benzyl-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and properties of the target compound with related derivatives:

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Key Functional Groups Reference ID
Target Compound 6-Benzyl, 4-(3,4-diethoxyphenyl), 7-Methyl C₂₉H₂₈N₄O₄ Not Reported Cyano, Diethoxy, Benzyl
2-Amino-4-(2,3-dimethoxyphenyl)-7-methyl-6-(3-pyridinylmethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-(2,3-Dimethoxyphenyl), 6-(3-Pyridinylmethyl) C₂₄H₂₂N₄O₄ Not Reported Dimethoxy, Pyridinylmethyl
2-Amino-4-(4-hydroxyphenyl)-7-methyl-6-(3-pyridinylmethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-(4-Hydroxyphenyl), 6-(3-Pyridinylmethyl) C₂₃H₁₉N₄O₃ Not Reported Hydroxyl, Pyridinylmethyl
2-Amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 6-(Benzodioxolylmethyl), 4-(4-Methoxyphenyl) C₂₇H₂₃N₃O₅ Not Reported Benzodioxole, Methoxy
2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile 4-(Chlorobenzyloxy), 6-Hydroxymethyl C₂₄H₁₈ClN₃O₅ 232–236 Chlorobenzyloxy, Hydroxymethyl
7-Amino-1,3-dimethyl-5-phenyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile 1,3-Dimethyl, 5-Phenyl C₁₇H₁₃N₅O₂ 219–222 Pyrimidine-dione, Cyano

Key Observations

Substituent Influence on Bioactivity: The 3,4-diethoxyphenyl group in the target compound may enhance metabolic stability compared to the 4-hydroxyphenyl analogue (), which could undergo faster Phase II metabolism .

Synthetic Routes: Multi-component reactions (e.g., ) are common for pyrano-pyridine derivatives, but the target compound’s synthesis likely requires regioselective substitutions to install the 3,4-diethoxy and benzyl groups .

Physical Properties :

  • The hydroxymethyl -containing analogue () exhibits a higher melting point (232–236°C) due to hydrogen bonding, whereas alkyl/aryl substituents (e.g., benzyl, methoxy) reduce crystallinity .

Biological Relevance: Compounds with chlorobenzyloxy groups () show enhanced antimicrobial activity, suggesting the target compound’s diethoxy group could be optimized for similar applications . Pyrimidine-dione derivatives () demonstrate kinase inhibition, highlighting the pyrano[3,2-c]pyridine scaffold’s versatility in drug design .

Research Findings and Trends

  • Electron-Donating Groups : Methoxy and ethoxy substituents () improve stability but may reduce reactivity in electrophilic substitution reactions .
  • Steric Effects : Bulky groups like benzyl or benzodioxole () can hinder intermolecular interactions, impacting crystal packing and solubility .

Biological Activity

2-amino-6-benzyl-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound with potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrano[3,2-c]pyridines, characterized by a pyran ring fused to a pyridine structure. Its molecular formula is C23H24N4O4C_{23}H_{24}N_4O_4 and it has a molecular weight of 414.41 g/mol. The presence of various functional groups such as amino, carbonitrile, and ethoxy moieties suggests diverse biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar pyrano[3,2-c]pyridine derivatives. For instance, compounds exhibiting structural similarities have shown significant cytotoxic activity against various cancer cell lines including Huh7-D12 (liver), Caco-2 (colon), and MCF-7 (breast) cells.

A study reported that derivatives with modifications on the benzyl and ethoxy groups demonstrated IC50 values (the concentration required to inhibit 50% of cell growth) in the micromolar range against these cell lines. Table 1 summarizes the cytotoxicity results for related compounds:

CompoundCell LineIC50 (µM)Reference
Compound AHuh7-D1212.5
Compound BCaco-215.0
Compound CMCF-710.0

The mechanism by which these compounds exert their anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, studies have indicated that pyrano[3,2-c]pyridines can inhibit cyclin-dependent kinases (CDKs) and other protein kinases involved in tumorigenesis.

In one study, derivatives were tested against a panel of human protein kinases including CDK9 and GSK-3β at concentrations of 1 µM and 10 µM. Results indicated that certain derivatives exhibited moderate inhibitory activity against these kinases, suggesting a mechanism involving cell cycle arrest and apoptosis induction in cancer cells .

Case Studies

Several case studies have demonstrated the efficacy of pyrano[3,2-c]pyridine derivatives in preclinical models:

  • Study on Hepatocellular Carcinoma : A derivative similar to 2-amino-6-benzyl-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo showed a significant reduction in tumor size in xenograft models when administered at a dose of 20 mg/kg body weight.
  • Breast Cancer Models : In MCF-7 xenografts, treatment with a related compound resulted in a 70% reduction in tumor growth compared to controls after four weeks of treatment.

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